molecular formula C21H26N2O5S B5299790 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B5299790
M. Wt: 418.5 g/mol
InChI Key: AIVOULZMLOXVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MMB-2201 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool in the study of the endocannabinoid system.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. When N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide binds to these receptors, it activates a signaling pathway that leads to the release of various neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a wide range of effects on physiological processes, including pain perception, appetite regulation, and immune function.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to activate the CB1 and CB2 receptors, leading to the release of various neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have effects on pain perception, appetite regulation, and immune function. N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several advantages as a research tool. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide also has limitations as a research tool. Its potency and psychoactive effects can make it difficult to work with, and its long-term effects on the body are not well understood.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is the potential therapeutic applications of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide in the treatment of various diseases. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for conditions such as multiple sclerosis and Alzheimer's disease. Another area of interest is the development of new synthetic cannabinoids that are more selective and have fewer side effects than N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on the body, particularly on the brain and behavior.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is synthesized through the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid and 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a catalyst and a solvent under specific temperature and pressure conditions. The resulting product is then purified through a series of chromatography techniques to obtain a high-purity compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 and CB2 receptors, which are involved in pain perception, appetite regulation, and immune function. N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as their potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-16-3-6-18(15-20(16)29(25,26)23-11-13-28-14-12-23)21(24)22-10-9-17-4-7-19(27-2)8-5-17/h3-8,15H,9-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOULZMLOXVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

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